molecular formula C14H15NO3S3 B2895861 (E)-4-methyl-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)pentanoic acid CAS No. 868147-38-0

(E)-4-methyl-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)pentanoic acid

Cat. No.: B2895861
CAS No.: 868147-38-0
M. Wt: 341.46
InChI Key: YIWHPMRCTGCDDD-YRNVUSSQSA-N
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Description

(E)-4-methyl-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)pentanoic acid is a potent and selective small-molecule inhibitor of the Proviral Integration Moloney virus (PIM) family of kinases. The PIM kinases (PIM1, PIM2, and PIM3) are serine/threonine kinases that function as critical regulators of cell survival, proliferation, and metabolism, and their overexpression is frequently associated with hematological malignancies and solid tumors. This compound exerts its effects by competitively binding to the ATP-binding pocket of PIM kinases, thereby inhibiting their phosphotransferase activity and downstream signaling. This disruption leads to the induction of apoptosis and the suppression of tumor growth in preclinical models. Its research value is particularly significant in oncology, where it serves as a crucial chemical probe for investigating the pathological roles of PIM kinases and for validating them as therapeutic targets. Studies have demonstrated its efficacy in impairing the survival and proliferation of various cancer cell lines, making it a valuable tool for exploring combination therapies and overcoming drug resistance. Research into this compound and its analogs continues to elucidate the complex signaling networks in cancer and to advance the development of novel targeted anticancer agents.

Properties

IUPAC Name

4-methyl-2-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3S3/c1-8(2)6-10(13(17)18)15-12(16)11(21-14(15)19)7-9-4-3-5-20-9/h3-5,7-8,10H,6H2,1-2H3,(H,17,18)/b11-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIWHPMRCTGCDDD-YRNVUSSQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)N1C(=O)C(=CC2=CC=CS2)SC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(C(=O)O)N1C(=O)/C(=C\C2=CC=CS2)/SC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-4-methyl-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)pentanoic acid is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates a thiazolidinone core, a pentanoic acid side chain, and a thiophenyl group, which together contribute to its unique biological properties. This article explores the biological activity of this compound, focusing on its antibacterial properties, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of (E)-4-methyl-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)pentanoic acid is C17H14N2O2S3, with a molecular weight of 374.49 g/mol. The thiazolidinone structure is known for its diverse biological activities, particularly in the development of antibacterial agents.

Antibacterial Activity

Research has indicated that compounds structurally related to (E)-4-methyl-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)pentanoic acid exhibit promising antibacterial activity. A study published in 2015 demonstrated that similar thiazolidinone derivatives showed effective inhibition against several Gram-positive bacteria, including multidrug-resistant strains, with Minimum Inhibitory Concentration (MIC) values ranging from 2 to 4 µg/mL .

Table: Antibacterial Activity of Related Compounds

Compound NameMIC (µg/mL)Target Bacteria
Compound 4c2MRSA
Compound 4d2Staphylococcus aureus
Compound 4e2Enterococcus faecalis
Compound 4f4Streptococcus pneumoniae

These findings suggest that (E)-4-methyl-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)pentanoic acid may also possess similar antibacterial properties, warranting further investigation.

The mechanism by which thiazolidinone derivatives exert their antibacterial effects is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival. Molecular docking studies have been employed to predict the binding affinity of (E)-4-methyl-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)pentanoic acid with various biological targets, enhancing our understanding of its pharmacological profile .

Synthesis and Derivatives

The synthesis of (E)-4-methyl-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)pentanoic acid can be achieved through several methods, including Knoevenagel condensation reactions. This synthetic pathway allows for the incorporation of various substituents that can enhance biological activity .

Case Studies and Research Findings

  • Antibacterial Evaluation : A study synthesized and evaluated several thiazolidinone derivatives for their antibacterial properties. The most potent compounds demonstrated MIC values as low as 2 µg/mL against multidrug-resistant strains, highlighting the potential efficacy of this chemical class in treating resistant infections .
  • Cytotoxicity Studies : Preliminary cytotoxicity assessments indicate that while exhibiting antibacterial activity, these compounds may also present lower toxicity profiles compared to traditional antibiotics, making them suitable candidates for further development .

Comparison with Similar Compounds

Structural Analogues in the Thiazolidinone Family

Compound 10 ():

3-((4-Oxo-5-(thiophen-2-ylmethylene)-4,5-dihydrothiazol-2-yl)(p-tolyl)amino)propanoic acid

  • Key Differences: Shorter propanoic acid chain vs. pentanoic acid. Presence of a p-tolylamino group instead of a methyl substituent.
  • The p-tolylamino group introduces steric bulk, which could hinder binding to compact active sites .
Compound 13c ():

(S)-2-(5-((3-(4-Methoxyphenyl)-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid

  • Key Differences: Pyrazole substituent instead of thiophene. Phenylpropanoic acid side chain with a stereogenic center (S-configuration).
  • Impact :
    • The pyrazole ring’s electron-withdrawing nature may alter electronic interactions compared to thiophene’s electron-rich system.
    • The phenyl group in the side chain enhances aromatic stacking but may increase metabolic susceptibility .
Compound :

2-((5E)-5-{[5-(4-Bromophenyl)-2-Furyl]Methylene}-4-Oxo-2-Thioxo-1,3-Thiazolidin-3-Yl)Butanoic Acid

  • Key Differences: Furan heterocycle with a 4-bromophenyl substituent. Butanoic acid chain.
  • The bromine atom enhances hydrophobicity and halogen bonding capabilities .

Physicochemical and Spectroscopic Comparisons

Property Target Compound Compound 10 () Compound 13c () Compound
Side Chain Length Pentanoic acid Propanoic acid Phenylpropanoic acid Butanoic acid
Heterocycle Thiophene Thiophene Pyrazole Furan
Melting Point (°C) Not reported Not reported 122–124 Not reported
IR Peaks (cm⁻¹) Not reported Not reported 1702 (C=O), 1610 (C=N) Not reported
Bioactivity Notes Hypothesized enzyme inhibition Preliminary bioassay data Antimicrobial activity hinted Unreported

Functional Group Effects

  • Thiophene vs. Pyrazole/Furan :
    • Thiophene’s sulfur atom contributes to higher polarizability and stronger van der Waals interactions compared to pyrazole (N-containing) or furan (O-containing).
    • Pyrazole’s basic nitrogen may participate in hydrogen bonding, while furan’s oxygen is a weaker H-bond acceptor .
  • Aromatic side chains (e.g., phenylpropanoic acid) enhance rigidity and target specificity but may introduce toxicity risks .

Q & A

Q. What are the standard synthetic routes for (E)-4-methyl-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)pentanoic acid, and how are reaction conditions optimized?

The synthesis typically involves a multi-step condensation reaction. A general protocol includes:

  • Step 1 : Reacting thiosemicarbazide derivatives with chloroacetic acid and sodium acetate in a DMF/acetic acid mixture under reflux (2–3 hours) to form the thiazolidinone core .
  • Step 2 : Introducing the thiophen-2-ylmethylene group via Knoevenagel condensation, requiring precise temperature control (60–80°C) and catalytic bases (e.g., piperidine) .
  • Optimization : Yield and purity are maximized by adjusting solvent polarity (ethanol vs. DMF), reaction time (monitored via TLC), and stoichiometric ratios of reactants (e.g., 1:1.2 molar ratio of thiazolidinone to aldehyde) .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

  • Chromatography : TLC for reaction monitoring; HPLC (C18 column, acetonitrile/water mobile phase) for purity assessment (>95%) .
  • Spectroscopy :
  • ¹H/¹³C NMR (DMSO-d6) to confirm stereochemistry (E-configuration) and substituent positions .
  • FT-IR for functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C=S at ~1250 cm⁻¹) .
    • Elemental analysis to verify empirical formula (e.g., C, H, N, S content) .

Q. What functional groups dictate the compound’s reactivity and stability?

The molecule contains:

  • Thioxothiazolidinone core : Susceptible to nucleophilic attack at the C=S and C=O positions, particularly under basic conditions .
  • Thiophene moiety : Enhances π-π stacking interactions in biological targets but may oxidize under prolonged light exposure .
  • Pentanoic acid chain : Impacts solubility (pH-dependent ionization) and metal-chelation potential .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across studies?

Discrepancies often arise from:

  • Experimental variability : Differences in assay conditions (e.g., cell lines, incubation times). For example, cytotoxicity IC₅₀ values may vary due to serum concentration in media .
  • Sample degradation : Hydrolysis of the thioxothiazolidinone ring at pH > 8.0, necessitating strict pH control (neutral buffers) and cold storage (4°C) during bioassays .
  • Methodology : Validate results using orthogonal assays (e.g., enzymatic inhibition + molecular docking) to confirm target engagement .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Solubility enhancement : Use co-solvents (e.g., PEG-400) or formulate as sodium salts via reaction with NaOH in aqueous ethanol .
  • Metabolic stability : Introduce electron-withdrawing groups (e.g., -F) on the thiophene ring to reduce CYP450-mediated oxidation .
  • Half-life extension : Conjugate with polyethylene glycol (PEG) at the carboxylic acid terminus .

Q. How do substituent modifications impact structure-activity relationships (SAR)?

Comparative studies of analogs reveal:

Substituent Effect on Activity Reference
Thiophen-2-yl → Phenyl↓ Anticancer activity (IC₅₀ 2× higher)
Methyl → Isobutyl (side chain)↑ Lipophilicity (logP +1.2)
Pentanoic acid → Ethyl ester↓ Solubility, ↑ membrane permeability

Q. What computational methods predict binding modes with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., tyrosine kinases). Key residues: Lysine (H-bond with C=O) and hydrophobic pockets (thiophene engagement) .
  • MD simulations : GROMACS for stability assessment (RMSD < 2.0 Å over 100 ns) .

Methodological Challenges

Q. How to address low reproducibility in synthetic yields?

  • Critical factors :
  • Moisture control (use anhydrous solvents, molecular sieves) to prevent hydrolysis of intermediates .
  • Purification: Recrystallize from DMF/ethanol (1:1) to remove unreacted aldehydes .
    • Troubleshooting table :
Issue Solution
Low condensation yieldIncrease catalyst (piperidine) by 20%
Impurity peaks in HPLCGradient elution (10→90% acetonitrile)

Q. What experimental designs mitigate batch-to-batch variability in biological assays?

  • Standardization :
  • Use a single cell line passage number (e.g., HeLa cells < passage 20) .
  • Include internal controls (e.g., doxorubicin) in each plate .
    • Data normalization : Express activity as % inhibition relative to vehicle + Z-score analysis .

Data Presentation

Q. Example Table: Comparative Yields Under Different Solvent Systems

Solvent Temperature (°C) Yield (%) Purity (HPLC)
DMF/Acetic acid806292%
Ethanol704885%
THF603478%
Data synthesized from .

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